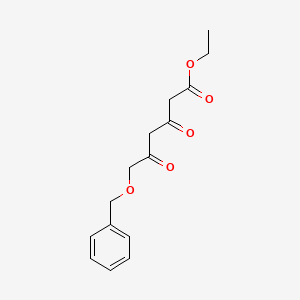

Ethyl 6-(benzyloxy)-3,5-dioxohexanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.30 g/mol |

IUPAC Name |

ethyl 3,5-dioxo-6-phenylmethoxyhexanoate |

InChI |

InChI=1S/C15H18O5/c1-2-20-15(18)9-13(16)8-14(17)11-19-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

InChI Key |

DTYRQTAUXWBRSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC(=O)COCC1=CC=CC=C1 |

Origin of Product |

United States |

Contextual Significance in Pharmaceutical and Fine Chemical Industries

The primary significance of Ethyl 6-(benzyloxy)-3,5-dioxohexanoate lies in its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds, most notably the side chains of blockbuster statin drugs such as Atorvastatin and Rosuvastatin. google.commdpi.com Statins are a class of lipid-lowering medications that are widely prescribed to reduce the risk of cardiovascular diseases. nih.gov The core of their therapeutic efficacy resides in a specific chiral dihydroxy heptanoic acid side chain, and the synthesis of this side chain with the correct stereochemistry is a key challenge in their manufacture.

This compound serves as a precursor to this vital chiral side chain. The presence of two ketone groups allows for stereoselective reduction to form the desired dihydroxy functionality with precise three-dimensional arrangement. The benzyloxy group acts as a protecting group for the terminal hydroxyl function, preventing unwanted side reactions during the synthetic sequence and can be readily removed in later stages.

In the broader fine chemical industry, this compound is recognized as a valuable chiral building block. Its functional groups provide multiple points for chemical modification, enabling its use in the synthesis of a variety of complex organic molecules beyond pharmaceuticals. The ability to introduce chirality through the reduction of the diketone makes it a sought-after starting material in asymmetric synthesis.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 152014-14-7 |

| Molecular Formula | C15H18O5 |

| Molecular Weight | 278.30 g/mol |

Reactivity and Stereoselective Transformations of Ethyl 6 Benzyloxy 3,5 Dioxohexanoate

Enantioselective and Diastereoselective Reduction of Carbonyl Groups

The reduction of the β- and δ-carbonyl groups in ethyl 6-(benzyloxy)-3,5-dioxohexanoate is a critical transformation, particularly in the synthesis of chiral building blocks for pharmaceuticals. The primary goal is often the production of specific stereoisomers of the corresponding dihydroxy ester, which requires precise control over both enantioselectivity and diastereoselectivity.

The synthesis of ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate, a key intermediate for statin drugs, is effectively achieved through biocatalytic reduction. A notable method employs a recombinant diketoreductase from the bacterium Acinetobacter baylyi ATCC 33305. This enzyme demonstrates high stereoselectivity in reducing the parent diketo ester.

The reaction is often conducted in an aqueous-organic biphasic system to enhance practicality and efficiency. For instance, an optimized aqueous-hexane (1:1) system has been successfully used for the preparation of the (3R,5S)-dihydroxy product. In a scaled-up process at a substrate concentration of 105 g/L, this enzymatic reduction yielded the desired product with excellent stereoselectivity and a high yield. nih.gov

| Parameter | Value | Reference |

| Enzyme Source | Recombinant diketoreductase from Acinetobacter baylyi | nih.gov |

| Reaction System | Aqueous-hexane (1:1) biphasic | nih.gov |

| Substrate | This compound | nih.gov |

| Product | Ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate | nih.gov |

| Yield | 83.5% | nih.gov |

| Diastereomeric Excess (de) | >99.5% | nih.gov |

| Enantiomeric Excess (ee) | >99.5% | nih.gov |

The reduction of the two carbonyl groups in this compound can theoretically produce four different stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). Achieving stereochemical control is paramount to selectively synthesize the desired isomer.

Enzymatic catalysis, as demonstrated by the diketoreductase from Acinetobacter baylyi, provides an exceptionally high degree of control, directly yielding the (3R,5S) isomer with near-perfect diastereomeric and enantiomeric excess. nih.gov This biological approach circumvents the challenges often associated with traditional chemical reductants, which may require chiral auxiliaries or catalysts to achieve similar levels of selectivity. The inherent structure of the enzyme's active site dictates the specific orientation of the substrate, leading to a highly controlled hydride attack on both carbonyl centers.

The accurate measurement of stereochemical outcomes is crucial for process development. Chiral High-Performance Liquid Chromatography (HPLC) is a reliable analytical method developed to resolve the four stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103), allowing for the precise determination of the enantiomeric excess of the desired (3R,5S)-enantiomer.

Regioselectivity in the reduction of this compound concerns the preferential reduction of one carbonyl group over the other. While some chemical methods can be tuned to selectively reduce either the C3 (β) or C5 (δ) ketone, many biocatalytic systems are valued for their ability to reduce both ketones in a concerted or sequential manner to furnish the desired diol.

The diketoreductase from Acinetobacter baylyi effectively reduces both carbonyl groups, leading directly to the dihydroxy product without significant accumulation of a mono-hydroxy intermediate. nih.gov However, other enzymes, such as alcohol dehydrogenase from Lactobacillus brevis, have been shown to be highly regioselective in reducing related diketo esters, affording enantiopure δ-hydroxy-β-keto esters. nih.gov This intermediate can then be subjected to a second, chemically controlled reduction step to generate the desired diol. This chemoenzymatic strategy allows for the synthesis of all four possible stereoisomers by combining different enantiocomplementary biocatalysts and syn- or anti-selective chemical reducing agents. nih.gov

Other Reaction Pathways and Derivatizations of the this compound Scaffold

Beyond stereoselective reductions, the this compound scaffold is amenable to other transformations characteristic of β-keto esters and 1,3-dicarbonyl compounds. The acidic nature of the C4 methylene (B1212753) protons allows for facile enolate formation, which can then be used in various carbon-carbon bond-forming reactions.

Common derivatizations for β-dicarbonyl compounds include:

Alkylation: Reaction with alkyl halides in the presence of a base can introduce substituents at the C4 position.

Acylation: Treatment with acyl chlorides or anhydrides can lead to C-acylation at the C4 position.

Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes or ketones, such as in the Knoevenagel or aldol-type condensations.

Synthesis of Heterocycles: The 1,3-dicarbonyl moiety serves as a versatile precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines or ureas can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.net These reactions provide pathways to novel molecular frameworks with potential biological activities.

These alternative reaction pathways highlight the versatility of this compound as a synthetic intermediate, extending its utility beyond the direct synthesis of statin side-chain precursors.

Biocatalytic Systems for the Conversion of Ethyl 6 Benzyloxy 3,5 Dioxohexanoate

Discovery and Characterization of Diketoreductases (DKRs)

Diketoreductases (DKRs) are a class of oxidoreductases that catalyze the reduction of dicarbonyl compounds. Their application in organic synthesis is highly valued due to their ability to produce chiral alcohols with high enantioselectivity, a task that is often challenging to achieve through traditional chemical methods. oup.comwikipedia.org

The search for novel biocatalysts often begins with the screening of diverse microbial sources such as bacteria, yeast, and fungi. oup.com A notable success in this area was the identification of a unique diketoreductase from the bacterium Acinetobacter baylyi ATCC 33305. nih.govoup.com This enzyme was discovered to catalyze the double reduction of ethyl 6-(benzyloxy)-3,5-dioxohexanoate to ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate with exceptional stereoselectivity. nih.govoup.com

The isolation process typically involves cultivating the microorganism and then screening cell extracts for the desired catalytic activity. Once a promising strain is identified, the enzyme responsible for the activity is purified to homogeneity through various chromatographic techniques. This allows for detailed characterization of its properties. oup.compsu.edu The discovery of the DKR in A. baylyi highlighted this species as a valuable source of enzymes for the biotransformation of β,δ-diketo esters. oup.com While other enzymes from Acinetobacter species, such as the diketone-cleaving enzyme from Acinetobacter johnsonii, have been identified for acting on diketones, the reductase from A. baylyi is particularly significant for its synthetic utility. nih.gov

Once a naturally occurring enzyme with desirable properties is identified, genetic engineering techniques are employed to facilitate its large-scale production and to potentially enhance its characteristics. The gene encoding the diketoreductase from Acinetobacter baylyi was successfully cloned and expressed in a heterologous host, Escherichia coli, which is a common platform for recombinant protein production. oup.comoup.com

The process involved amplifying the DKR gene from the genomic DNA of A. baylyi and ligating it into an expression vector, such as pET22b(+). psu.edu This recombinant plasmid was then transformed into an expression strain of E. coli, like BL21 (DE3). oup.compsu.edu To maximize the yield of soluble, active enzyme, expression conditions were optimized. For the A. baylyi DKR, it was found that inducing protein expression with a low concentration of Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 50 µM IPTG at 15°C) resulted in a high proportion of the enzyme being produced in a soluble form rather than as inactive inclusion bodies. oup.com

This recombinant approach not only overcomes the limitations of low enzyme yields from the native microbial source but also opens the door for protein engineering. Techniques like site-directed mutagenesis can be used to alter the enzyme's substrate specificity, improve its stability, or modify its cofactor preference to create more robust biocatalysts for industrial applications. rsc.org

Understanding the biochemical properties of a biocatalyst is crucial for optimizing reaction conditions. Key parameters include the optimal pH and temperature for enzyme activity and stability. omicsonline.org The recombinant diketoreductase from A. baylyi was characterized to determine these properties. oup.com

Enzyme activity is highly dependent on pH, as the ionization state of amino acid residues in the active site affects substrate binding and catalysis. omicsonline.org Similarly, temperature influences the rate of reaction; activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. omicsonline.orgresearchgate.net The stability of an enzyme over a range of pH values and temperatures is also a critical factor for its practical application. researchgate.netmdpi.com

The table below summarizes typical biochemical properties for ketoreductases, illustrating the range of optimal conditions under which these enzymes function.

| Enzyme/Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Diketoreductase (Acinetobacter baylyi) | Characterized, specific value not detailed in source | Characterized, specific value not detailed in source | oup.com |

| Is2-SDR (Hot Spring Metagenome) | 6.5 | 70 | mdpi.com |

| KRED424, KRED432, KRED433 (Soil Metagenome) | ~7.0 | 55 | researchgate.netresearchgate.net |

| Aldo-keto reductase (Candida tropicalis) | 7.7 | 42.3 | nih.gov |

Mechanistic Insights into Enzyme-Catalyzed Reductions of this compound

The high efficiency and selectivity of enzyme-catalyzed reactions stem from their sophisticated catalytic mechanisms. For diketoreductases, this involves the precise binding of both a cofactor and the substrate within the enzyme's active site to facilitate a stereocontrolled hydride transfer.

Oxidoreductases, including DKRs, require a nicotinamide (B372718) cofactor, either NADH (nicotinamide adenine (B156593) dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), to provide the reducing equivalents (hydride ions) for the reduction of the carbonyl groups. hw.ac.uk The diketoreductase from A. baylyi was found to exhibit dual cofactor specificity, meaning it can use either NADH or NADPH, but it showed a preference for NADH. oup.com

Due to the high cost of these cofactors, their use in stoichiometric amounts is not economically viable for large-scale synthesis. illinois.edu Therefore, an in situ regeneration system is essential to continuously recycle the cofactor from its oxidized form (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH). illinois.edunih.gov This allows for the use of only a catalytic amount of the expensive cofactor. uni-freiburg.de

Several enzyme-based regeneration systems are commonly employed. researchgate.net Two of the most prominent are the glucose/glucose dehydrogenase (GDH) system and the formate (B1220265)/formate dehydrogenase (FDH) system. rsc.org

Glucose/Glucose Dehydrogenase (GDH): This system uses the oxidation of inexpensive glucose to gluconolactone (B72293), which is catalyzed by GDH. researchgate.net This reaction can regenerate both NADH and NADPH, making it versatile. rsc.org The spontaneous hydrolysis of gluconolactone makes the reaction effectively irreversible, providing a strong thermodynamic driving force for cofactor regeneration. rsc.org

Formate/Formate Dehydrogenase (FDH): This system utilizes the oxidation of formate to carbon dioxide, catalyzed by FDH. beilstein-journals.orgtaylorandfrancis.com A key advantage is that the byproduct, CO₂, is a gas that can easily be removed from the reaction mixture, simplifying product purification. beilstein-journals.org This system is primarily used for the regeneration of NADH. taylorandfrancis.comnih.gov

The choice of regeneration system depends on the specific requirements of the main biocatalytic reaction, including the cofactor preference of the DKR and the compatibility of the components.

| Regeneration System | Co-substrate | Enzyme | Cofactor(s) Regenerated | Byproduct | Key Advantage |

|---|---|---|---|---|---|

| Glucose Dehydrogenase System | Glucose | Glucose Dehydrogenase (GDH) | NADH, NADPH | Gluconolactone | Versatile (NADH/NADPH), thermodynamically favorable. rsc.org |

| Formate Dehydrogenase System | Formate | Formate Dehydrogenase (FDH) | NADH | Carbon Dioxide (CO₂) | Gaseous byproduct simplifies purification. beilstein-journals.org |

The remarkable stereoselectivity of the DKR from A. baylyi in the reduction of this compound is a direct result of the specific interactions between the substrate and the enzyme's active site. The enzyme reduces the two carbonyl groups to produce only the (3R,5S)-dihydroxy stereoisomer, achieving both high diastereomeric excess (de >99.5%) and high enantiomeric excess (ee >99.5%). nih.govoup.com

This high level of stereochemical control implies that the substrate binds within the catalytic pocket in a highly defined orientation. The enzyme architecture precisely positions the β-keto (C5) and δ-keto (C3) groups relative to the nicotinamide ring of the cofactor (NADH). This allows for the sequential transfer of a hydride ion to a specific face (re or si) of each carbonyl group, leading to the formation of a single stereoisomer. nih.gov The ability of the enzyme to distinguish between the two prochiral carbonyl centers and control the stereochemistry of both newly formed chiral centers is a hallmark of its sophisticated catalytic mechanism. nih.gov While detailed structural studies of the enzyme-substrate complex would be needed to fully elucidate the specific amino acid residues involved in binding and catalysis, the observed product stereochemistry provides clear evidence of a highly ordered transition state. oup.com

Bioprocess Development and Scale-Up for Ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate Production

The efficient and stereoselective synthesis of ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate, a key chiral intermediate for various pharmaceuticals, is a critical focus of bioprocess development. Researchers have explored various biocatalytic systems to convert the precursor, this compound, into the desired dihydroxy product with high purity and yield. These efforts encompass the use of whole-cell systems, immobilized biocatalysts, and innovative reaction environments like aqueous-organic biphasic systems, alongside the meticulous optimization of reaction conditions.

Whole-Cell Biotransformations

Whole-cell biotransformations are a cornerstone in the production of ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate. This approach leverages the complex enzymatic machinery within microorganisms to perform the desired chemical conversion. A significant advantage of whole-cell systems is the inherent cofactor regeneration, which is crucial for the reductase enzymes responsible for the conversion.

Diketoreductase from Acinetobacter baylyi ATCC 33305 has been identified as a particularly effective biocatalyst. nih.gov This unique carbonyl reductase can stereoselectively reduce this compound to the desired (3R,5S) diastereomer. nih.gov The use of recombinant microorganisms expressing this diketoreductase has been a key strategy. For instance, recombinant E. coli cells harboring the gene for this enzyme have been successfully employed.

One of the challenges in whole-cell biotransformations is overcoming the low water solubility of the substrate, this compound. To address this, various strategies have been developed, including the use of co-solvents and biphasic reaction systems, which will be discussed in a later section.

Immobilized Enzyme and Whole-Cell Systems

Immobilization of both isolated enzymes and whole cells offers several advantages for the industrial-scale production of ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate. This technique enhances the stability of the biocatalyst and simplifies the downstream processing by allowing for easy separation of the catalyst from the reaction mixture.

For whole-cell immobilization, the technique can also protect the cells from harsh reaction conditions, such as the presence of organic solvents, which might otherwise be toxic. This protective effect can lead to higher productivity and a longer catalyst lifetime.

Aqueous-Organic Biphasic Reaction Systems

To overcome the challenges associated with the low aqueous solubility of the substrate and potential product inhibition, aqueous-organic biphasic systems have been successfully implemented. nih.gov In such a system, the reaction takes place in the aqueous phase where the enzyme is located, while the organic phase serves as a reservoir for the substrate and a sink for the product. researchgate.net

A notable example is the use of an aqueous-hexane biphasic system for the conversion of this compound using a recombinant diketoreductase. nih.gov The diketoreductase from Acinetobacter baylyi ATCC 33305 demonstrated excellent tolerance to certain organic solvents, maintaining its catalytic properties. nih.gov This system allows for a high substrate concentration, which is crucial for achieving a high space-time yield.

Optimization of Bioreaction Conditions (e.g., substrate concentration, yield, space-time yield)

The optimization of bioreaction conditions is paramount for developing a commercially viable process for producing ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate. Key parameters that are typically optimized include substrate concentration, pH, temperature, and cofactor regeneration.

In the context of the aqueous-hexane biphasic system, researchers were able to scale up the reaction to a 0.5-liter volume. nih.gov At a high substrate concentration of 105 g/L (378 mM), they achieved a remarkable yield of 83.5% for the (3R,5S)-dihydroxy product. nih.gov Furthermore, the product exhibited excellent stereoselectivity, with a diastereomeric excess (de) greater than 99.5% and an enantiomeric excess (ee) greater than 99.5%. nih.gov

The optimization process often involves a systematic approach, such as response surface methodology, to identify the optimal set of conditions that maximize the yield and productivity. The space-time yield, which is a measure of the amount of product formed per unit volume per unit time, is a critical parameter for evaluating the economic feasibility of the process. The high substrate concentration and yield achieved in the optimized biphasic system contribute to a favorable space-time yield.

Table of Optimized Bioprocess Parameters

| Parameter | Optimized Value | Reference |

| Biocatalyst | Recombinant diketoreductase from Acinetobacter baylyi ATCC 33305 | nih.gov |

| Reaction System | Aqueous-hexane (1:1) biphasic system | nih.gov |

| Substrate Concentration | 105 g/L (378 mM) | nih.gov |

| Yield | 83.5% | nih.gov |

| Diastereomeric Excess (de) | >99.5% | nih.gov |

| Enantiomeric Excess (ee) | >99.5% | nih.gov |

| Scale | 0.5 L | nih.gov |

Applications of Ethyl 6 Benzyloxy 3,5 Dioxohexanoate As a Chiral Building Block

Precursor in the Asymmetric Synthesis of Statin Intermediates

The core structure of many synthetic statins features a chiral 3,5-dihydroxy acid side chain, which is essential for their biological activity as HMG-CoA reductase inhibitors. The synthesis of this specific stereoisomer is a major challenge in the manufacturing of these drugs. Ethyl 6-(benzyloxy)-3,5-dioxohexanoate has emerged as a key starting material, allowing for the precise installation of the required stereocenters through asymmetric reduction.

The conversion of the prochiral this compound into the chiral syn-diol, ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate, is a pivotal step in statin synthesis. This transformation is effectively achieved using biocatalysis, which offers high stereoselectivity under mild reaction conditions.

Researchers have successfully employed enzymes such as diketoreductase, a type of carbonyl reductase, to perform this highly specific reduction. One notable study utilized a recombinant diketoreductase from Acinetobacter baylyi ATCC 33305, which stereoselectively reduces the two ketone groups of the substrate. nih.gov This enzymatic process is remarkable for its precision, yielding the desired (3R, 5S) stereoisomer with exceptional purity. nih.govnih.gov To optimize the process for potential large-scale application, an aqueous-hexane biphasic system was developed. This system not only facilitates the reaction but also demonstrates the enzyme's excellent tolerance to organic solvents. nih.gov

The results of this biocatalytic reduction highlight its efficiency and stereoselectivity, making it a valuable method for producing this crucial statin intermediate. nih.gov

Table 1: Enzymatic Reduction of this compound

| Parameter | Value |

|---|---|

| Enzyme | Recombinant Diketoreductase (Acinetobacter baylyi) |

| Substrate | This compound |

| Product | Ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate |

| Substrate Concentration | 105 g/L |

| Diastereomeric Excess (de) | >99.5% |

| Enantiomeric Excess (ee) | >99.5% |

| Yield | 83.5% |

Data sourced from a study on the preparation of ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate using a recombinant diketoreductase in a biphasic system. nih.gov

The chiral side chain, prepared from this compound, is a common structural feature in leading synthetic statins like Atorvastatin and Rosuvastatin. This dihydroxyhexanoate derivative serves as a versatile building block that is incorporated into the final drug molecule.

In the synthesis of Rosuvastatin, for instance, a similar key chiral intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is utilized. researchgate.net The synthetic strategies often involve the stereoselective reduction of a corresponding keto-ester to generate the required (3R, 5S) diol structure. researchgate.net The ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate derived from the title compound represents a protected and readily functionalizable version of this side chain, making it a highly valuable intermediate in the convergent synthesis pathways of these complex drug molecules. The benzyloxy group serves as a protecting group that can be removed in later synthetic steps.

Potential as a Versatile Intermediate for Other Chiral Compounds

Beyond its established role in statin synthesis, the derivative of this compound, specifically (3R,5S)-6-benzyloxy-3,5-dihydroxy-hexanoic acid and its esters, holds significant potential as a versatile building block for other complex chiral molecules. lookchem.com The value of this intermediate lies in its densely functionalized structure, featuring a C6 backbone with precisely controlled stereochemistry at two centers.

The chiral 1,3-syn-diol motif is a common feature in numerous biologically active natural products and pharmaceuticals. The ability to generate this structure with high stereochemical purity makes ethyl (3R,5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate a powerful synthon. Its multiple functional groups—a carboxylic ester, two secondary alcohols, and a protected primary alcohol (via the benzyloxy group)—offer numerous handles for further chemical modification. This allows for its potential incorporation into a variety of synthetic pathways to create diverse and complex molecular architectures. lookchem.com

Advanced Analytical Methodologies for Ethyl 6 Benzyloxy 3,5 Dioxohexanoate and Its Chiral Derivatives

Determination of Enantiomeric and Diastereomeric Excess

The quantitative analysis of stereoisomers is critical in the synthesis and application of chiral molecules like the derivatives of Ethyl 6-(benzyloxy)-3,5-dioxohexanoate. Chiral chromatography and spectroscopic methods are the primary tools for this purpose.

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for determining the enantiomeric excess (ee) and diastereomeric excess (de) of chiral compounds.

For derivatives of this compound, such as the corresponding dihydroxyhexanoates, chiral HPLC methods have been successfully developed. A notable example is the resolution of the four stereoisomers of ethyl 3,5-dihydroxy-6-benzyloxy hexanoate (B1226103) using a chiral reverse-phase HPLC method. nih.gov This approach allows for the accurate measurement of the desired (3R, 5S)-enantiomer. nih.gov The selection of an appropriate chiral stationary phase is paramount for achieving baseline separation of the stereoisomers. Polysaccharide-based CSPs are frequently employed due to their broad enantioselectivity. researchgate.net

Table 1: Illustrative Chiral HPLC Conditions for a Derivative of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Note: This data is illustrative and based on typical methods for similar compounds.

Chiral Gas Chromatography (GC) is another valuable technique, particularly for volatile and thermally stable derivatives. Enantiomers are separated based on their differential interactions with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The choice of the specific cyclodextrin and its modifications is crucial for achieving optimal separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical assignment of chiral molecules. While standard ¹H and ¹³C NMR can confirm the constitution of a molecule, advanced NMR techniques are required to determine the relative and absolute configuration.

For complex molecules, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the relative stereochemistry by measuring through-space proton-proton interactions. mdpi.combohrium.comunimi.it The presence or absence of NOE cross-peaks between specific protons can provide definitive evidence for their spatial proximity and thus the stereochemical arrangement.

In some cases, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to differentiate enantiomers. These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for the determination of enantiomeric purity.

Structural Elucidation and Purity Assessment Techniques

Beyond stereochemistry, a comprehensive analytical characterization is necessary to confirm the chemical structure and assess the purity of this compound.

The primary methods for structural elucidation are NMR spectroscopy and Mass Spectrometry (MS). A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the molecule. mdpi.combohrium.comunimi.itresearchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which further corroborates the proposed structure. mdpi.comresearchgate.netgovinfo.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. mdpi.combohrium.comunimi.it

Purity assessment is typically performed using chromatographic techniques such as HPLC and GC, coupled with a suitable detector like a UV-Vis or mass spectrometer. These methods can separate the main compound from any impurities, starting materials, or by-products. The peak area of the main compound relative to the total peak area gives a quantitative measure of its purity.

Table 2: Summary of Analytical Techniques for Characterization of this compound

| Technique | Application | Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment, chemical shifts, coupling constants |

| ¹³C NMR | Structural Elucidation | Carbon skeleton, chemical shifts |

| 2D NMR (COSY, HSQC, HMBC) | Structural Elucidation | Connectivity between atoms |

| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight, fragmentation pattern |

| High-Resolution MS (HRMS) | Structural Elucidation | Elemental composition |

| Chiral HPLC | Stereochemical Analysis | Enantiomeric/Diastereomeric excess |

| Chiral GC | Stereochemical Analysis | Enantiomeric/Diastereomeric excess |

| HPLC/GC (achiral) | Purity Assessment | Detection and quantification of impurities |

| Infrared (IR) Spectroscopy | Structural Elucidation | Presence of functional groups |

Concluding Remarks and Future Research Perspectives

Challenges and Opportunities in the Synthesis and Application of Ethyl 6-(benzyloxy)-3,5-dioxohexanoate

A significant challenge in the synthesis of this compound and its subsequent transformations is the control of stereochemistry. The generation of the desired (3R, 5S) diol from the diketone requires highly selective reducing agents or catalysts. While biocatalytic methods have shown great promise, there is always an opportunity to develop more efficient and scalable chemical catalysts that can achieve similar levels of selectivity under milder conditions. Another challenge lies in developing a more streamlined and atom-economical synthesis of the diketone itself.

Opportunities lie in the further optimization of existing processes to reduce waste, energy consumption, and the use of hazardous reagents. The development of continuous flow processes for both the synthesis of the diketone and its subsequent reduction could offer significant advantages in terms of safety, scalability, and product consistency.

Emerging Trends in Biocatalysis and Asymmetric Synthesis

The application of biocatalysis in the reduction of this compound is a prime example of an emerging trend in pharmaceutical manufacturing. The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) offers a green and highly selective alternative to traditional chemical reductants. Future research in this area will likely focus on enzyme engineering to improve substrate scope, stability, and catalytic efficiency. The development of cofactor regeneration systems is also crucial for the economic viability of these biocatalytic processes.

In the realm of asymmetric synthesis, the development of novel chiral catalysts for the reduction of β,δ-diketones remains an active area of research. Advances in organocatalysis and transition-metal catalysis could provide new avenues for the stereoselective synthesis of the desired diol intermediate.

Potential for Novel Derivative Development and Applications

While the primary application of this compound is in statin synthesis, its versatile functionality opens up possibilities for the development of novel derivatives with potential applications in other areas of medicinal chemistry and materials science. The dicarbonyl moiety can be used as a handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

For instance, the diketone could be used as a scaffold to synthesize novel heterocyclic compounds with potential biological activity. The terminal benzyloxy group and the ethyl ester also provide sites for further functionalization, enabling the creation of a library of related compounds for screening in drug discovery programs. The exploration of these possibilities could lead to the discovery of new therapeutic agents or functional materials derived from this valuable synthetic intermediate.

Q & A

Basic Research Question

- Spectroscopic Techniques :

- Chromatography : Purity assessment via HPLC (≥95% purity) or TLC (Rf comparison with standards) .

What are the challenges in optimizing regioselectivity during functionalization of this compound?

Advanced Research Question

The diketone and benzyloxy groups create competing reactive sites. Strategies include:

- Protecting Groups : Temporarily masking ketones (e.g., ketal formation) to direct reactions to the benzyloxy moiety .

- Catalytic Control : Using Lewis acids (e.g., BF₃·Et₂O) to favor specific enolate formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the ester carbonyl .

How should contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Advanced Research Question

- 2D NMR : Use COSY, HSQC, or NOESY to confirm proton-proton correlations and assign stereochemistry .

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, especially for polymorphic forms .

- Isotopic Labeling : Introduce ¹³C or ²H to trace ambiguous signals .

What strategies stabilize this compound against hydrolysis or thermal degradation?

Basic Research Question

- Storage : Sealed containers under dry, inert gas (Ar) at 2–8°C to prevent ester hydrolysis .

- Handling : Avoid prolonged exposure to moisture or bases (e.g., NaOH) during synthesis .

- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage in solution .

How can computational methods aid in predicting the reactivity of this compound?

Advanced Research Question

- DFT Calculations : Model transition states for nucleophilic attacks on carbonyl groups to predict regioselectivity .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide bioactivity assays .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Advanced Research Question

- Enzyme Inhibition : Test against oxidoreductases (e.g., CYP3A4) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for protein targets .

How can researchers address low yields in multi-step syntheses involving this compound?

Advanced Research Question

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., enolates) via low-temperature quenching .

- Catalyst Screening : Test Pd/C, Grubbs catalysts, or organocatalysts for key steps like benzyloxy deprotection .

- Process Optimization : Use design of experiments (DoE) to balance variables (temperature, solvent ratio, reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.